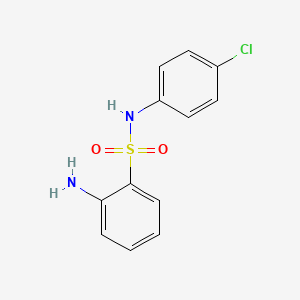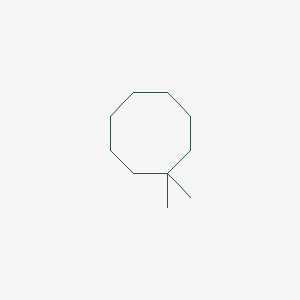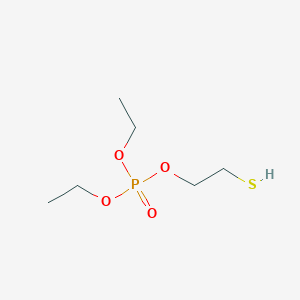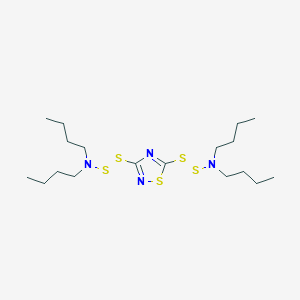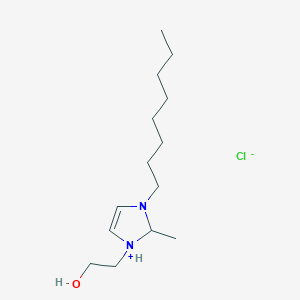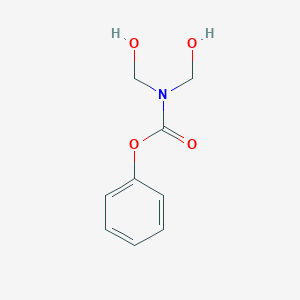
Phenyl bis(hydroxymethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl bis(hydroxymethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes
準備方法
Synthetic Routes and Reaction Conditions: Phenyl bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with formaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the presence of a base such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of polymer-bound catalysts and environmentally benign conditions, such as low pressure and temperature, are preferred to minimize waste and energy consumption .
化学反応の分析
Types of Reactions: Phenyl bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed:
Oxidation: Formation of phenyl bis(formyl)carbamate or phenyl bis(carboxyl)carbamate.
Reduction: Formation of this compound.
Substitution: Formation of nitro- or halogen-substituted this compound.
科学的研究の応用
Phenyl bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity.
作用機序
The mechanism of action of phenyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is often facilitated by hydrogen bonding and the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
類似化合物との比較
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a protecting group.
Phenyl carbamate: Shares structural similarities but lacks the hydroxymethyl groups, leading to different reactivity and applications.
Uniqueness: Phenyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
特性
CAS番号 |
64191-75-9 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
phenyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H11NO4/c11-6-10(7-12)9(13)14-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
InChIキー |
FVDGZMDWHKWZJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)N(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


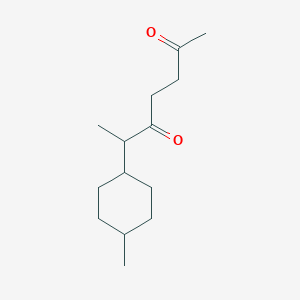
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)

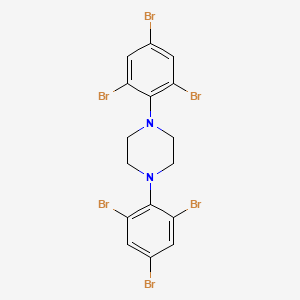
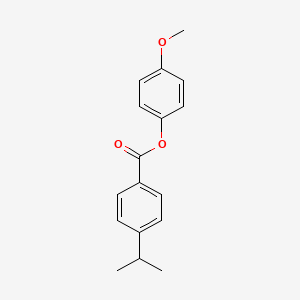
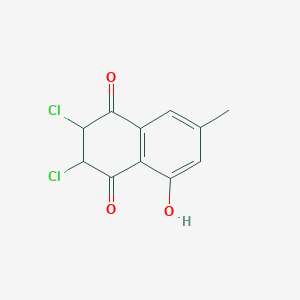
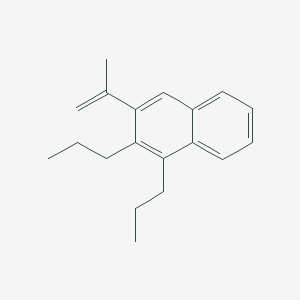
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

